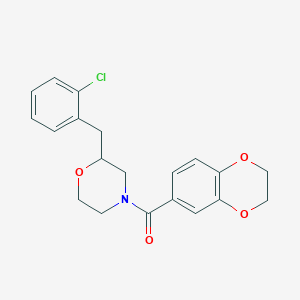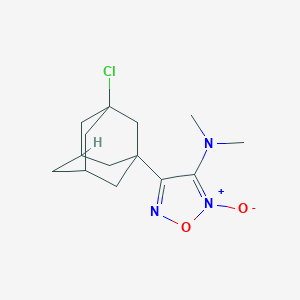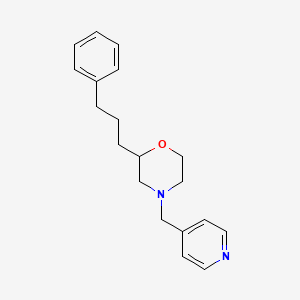![molecular formula C18H24ClNO B6122707 N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride CAS No. 63918-18-3](/img/structure/B6122707.png)
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride, also known as Diphenidine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1924, but its psychoactive properties were not discovered until recently. Diphenidine is a research chemical that is used in scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride acts by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. By blocking this receptor, N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride reduces the activity of glutamate, which leads to a decrease in neuronal excitability. This mechanism of action is similar to that of other dissociative anesthetics such as ketamine and phencyclidine.
Biochemical and Physiological Effects
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride has been found to produce a range of biochemical and physiological effects in animal studies. It has been shown to increase dopamine release in the striatum, which is involved in the regulation of reward and motivation. It also increases the activity of the noradrenergic system, which is involved in the regulation of arousal and attention. N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride has also been found to produce antinociceptive effects, which means it reduces pain sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride has several advantages for use in lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it useful for studying the role of NMDA receptors in various neurological disorders. It also has a long duration of action, which allows for prolonged observation of its effects. However, N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride has several limitations as well. It has a narrow therapeutic window, which means that small changes in dosage can lead to significant changes in its effects. It is also highly toxic, which makes it difficult to work with in lab settings.
Orientations Futures
There are several future directions for research on N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another area of interest is its effects on the immune system, as recent studies have suggested that NMDA receptors play a role in immune function. Additionally, there is a need for further research on the safety and toxicity of N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride, particularly in human subjects.
Méthodes De Synthèse
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride can be synthesized through a multi-step process that involves the reaction of 4-bromoanisole with 2-(diphenylmethyl)pyrrolidine followed by reduction with lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride hydrochloride.
Applications De Recherche Scientifique
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride is used in scientific research to study its effects on the central nervous system. It has been found to act as a non-competitive NMDA receptor antagonist, which means it blocks the activity of glutamate, an excitatory neurotransmitter in the brain. This property makes it useful for studying the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
N-(2-benzhydryloxyethyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-15(2)19-13-14-20-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,15,18-19H,13-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWCFTDIWKTFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60981104 |
Source


|
| Record name | N-[2-(Diphenylmethoxy)ethyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60981104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzhydryloxy)ethyl)propan-2-amine hydrochloride | |
CAS RN |
63918-18-3 |
Source


|
| Record name | N-[2-(Diphenylmethoxy)ethyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60981104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6122633.png)
![4-[3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanoyl]-3,3-dimethyl-2-piperazinone](/img/structure/B6122646.png)
![1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6122649.png)
![N-ethyl-5-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6122665.png)

![2-cyclopropyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6122680.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6122689.png)

![N-(4-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6122698.png)
![N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide](/img/structure/B6122702.png)
![4-hydroxy-3-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6122709.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N,N-diethylacetamide](/img/structure/B6122715.png)

![2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol](/img/structure/B6122728.png)